5-Iodoquinolin-8-amine
Overview
Description
5-Iodoquinolin-8-amine: is an organic compound with the molecular formula C9H7IN2 . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of an iodine atom at the 5th position and an amine group at the 8th position of the quinoline ring structure makes this compound unique. It is used in various scientific research applications due to its distinctive chemical properties .
Scientific Research Applications
Chemistry: 5-Iodoquinolin-8-amine is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies .
Medicine: Its derivatives have shown promising activity against various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .
Safety and Hazards
The safety information for 5-Iodoquinolin-8-amine indicates that it has several hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
5-Iodoquinolin-8-amine, also known as 5-Iodo-8-quinolinamine, is a derivative of quinoline . Quinoline and its derivatives are known to have a wide range of biological activities and are used in the development of various pharmaceutical compounds . .
Mode of Action
Quinoline derivatives are known to inhibit certain enzymes related to dna replication . They have been found to have activity against both viral and protozoal infections
Biochemical Pathways
Quinoline derivatives are known to interact with dna and rna synthesis, which can affect various biochemical pathways .
Pharmacokinetics
It is known that the compound is a solid at room temperature
Result of Action
Quinoline derivatives have been found to have antifungal, antiprotozoal, and potential anticancer activities
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds. For instance, sunlight, physical impact, and other environmental threats can affect skin pigmentation, which is influenced by various factors including neurotransmitters . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodoquinolin-8-amine typically involves the iodination of quinolin-8-amine. One common method is the Sandmeyer reaction, where quinolin-8-amine is diazotized and then treated with potassium iodide to introduce the iodine atom at the 5th position. The reaction conditions usually involve maintaining a low temperature to ensure the stability of the diazonium salt intermediate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems helps in optimizing the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Iodoquinolin-8-amine can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The amine group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form various reduced derivatives, such as amines or hydrazines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include azidoquinoline, cyanoquinoline, and thioquinoline derivatives.
Oxidation Reactions: Products include nitroquinoline and nitrosoquinoline derivatives.
Reduction Reactions: Products include various reduced amines and hydrazines.
Comparison with Similar Compounds
- 5-Chloroquinolin-8-amine
- 5-Bromoquinolin-8-amine
- 5-Fluoroquinolin-8-amine
Comparison: 5-Iodoquinolin-8-amine is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. Compared to its chloro, bromo, and fluoro analogs, the iodine derivative has a higher molecular weight and different reactivity patterns. The larger atomic radius of iodine also affects the compound’s steric and electronic properties, making it suitable for specific applications that other halogenated derivatives may not be able to achieve .
Properties
IUPAC Name |
5-iodoquinolin-8-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCDMYCTCVPZME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)N)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856992 | |
Record name | 5-Iodoquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142340-15-6 | |
Record name | 5-Iodoquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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